2-Methyl-6-phenylpyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
64571-36-4 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-methyl-6-phenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-14-11(8-13)7-12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
KTAXXMSYVJSFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Phenylpyrimidine 4 Carbonitrile and Analogues
Retrosynthetic Analysis of the Pyrimidine-4-carbonitrile (B1589050) Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.com For the pyrimidine-4-carbonitrile core, two primary disconnection approaches are commonly considered.
The first approach involves disconnecting the ring at the N1-C2 and C4-C5 bonds. This leads to a 1,3-dielectrophilic component and a 1,3-dinucleophilic component. For 2-methyl-6-phenylpyrimidine-4-carbonitrile, the 1,3-dinucleophile would be acetamidine (B91507), which provides the N-C(CH₃)-N fragment. The 1,3-dielectrophile would be a derivative of benzaldehyde (B42025) and malononitrile (B47326), such as benzylidenemalononitrile (B1330407), which provides the Ph-C-C(CN)-C fragment. This strategy points towards a cyclocondensation reaction between these two key precursors.
A second common strategy, particularly relevant for multi-component reactions like the Biginelli synthesis, involves disconnecting the molecule into three components. researchgate.net This would break down the target molecule into an aldehyde (benzaldehyde), a component containing an active methylene (B1212753) group (malononitrile), and a nitrogen-containing component like an amidine, urea (B33335), or thiourea (B124793). researchgate.net This retrosynthetic pathway highlights the efficiency of building the core structure in a single pot from simple starting materials.
Multi-component Condensation Reactions for Pyrimidine (B1678525) Construction
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
A prevalent method for synthesizing pyrimidine derivatives involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a suitable nitrogen source. ias.ac.inbenthamopen.com While urea and thiourea are common, the synthesis of a 2-methyl substituted pyrimidine, such as the target compound, typically employs acetamidine as the nitrogen source.
The reaction mechanism generally begins with a Knoevenagel condensation between the aromatic aldehyde (e.g., benzaldehyde) and malononitrile, often catalyzed by a base, to form an arylmethylene malononitrile intermediate. benthamopen.com This electron-deficient alkene then undergoes a Michael addition with the amidine. The final step is an intramolecular cyclization followed by dehydration (or oxidation/aromatization) to yield the stable aromatic pyrimidine ring. Various catalysts, including ammonium (B1175870) chloride and phosphorus pentoxide, have been utilized to promote this reaction, sometimes under solvent-free conditions. ias.ac.inbenthamopen.com
Table 1: Synthesis of Pyrimidine-5-carbonitrile Derivatives via Multi-component Reaction ias.ac.inThis table showcases the synthesis of related pyrimidine-5-carbonitrile isomers using a similar multi-component strategy.
| Entry | Aldehyde | Nitrogen Source | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | Urea | 92 |
| 2 | 4-Chlorobenzaldehyde | Urea | 94 |
| 3 | 4-Nitrobenzaldehyde | Urea | 89 |
| 4 | Benzaldehyde | Thiourea | 95 |
| 5 | 4-Chlorobenzaldehyde | Thiourea | 96 |
| 6 | 4-Nitrobenzaldehyde | Thiourea | 91 |
The Biginelli reaction, first reported in 1891, is a classic multi-component reaction that traditionally combines an aldehyde, a β-ketoester, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org While the classic reaction does not directly yield the target compound, numerous modifications have expanded its scope to produce a wide array of functionalized pyrimidines. biomedres.usnih.gov
To generate a pyrimidine-4-carbonitrile via a Biginelli-type pathway, the β-ketoester component is typically replaced with a β-ketonitrile, such as cyanoacetone or its synthetic equivalents. The reaction proceeds through a proposed mechanism involving the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea. organic-chemistry.orgyoutube.com This is followed by the nucleophilic addition of the enol of the β-ketonitrile. Subsequent cyclization and dehydration lead to the dihydropyrimidine (B8664642) product, which can then be oxidized in a separate or concurrent step to afford the final aromatic pyrimidine-4-carbonitrile. A variety of Lewis and Brønsted acids can be used to catalyze this reaction. organic-chemistry.org
Derivatization Strategies from Precursor Pyrimidine Intermediates
Oxo-pyrimidines (pyrimidinones) are common and easily accessible intermediates. A 2-methyl-6-phenylpyrimidin-4(3H)-one, for instance, can be synthesized by condensing acetamidine with a benzoylacetate derivative. This pyrimidinone can then be converted into the desired 4-carbonitrile derivative.
A typical two-step procedure involves:
Chlorination: The 4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy group) is converted into a 4-chloro group. This is commonly achieved by treating the pyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Cyanation: The resulting 4-chloropyrimidine (B154816) is a versatile intermediate for nucleophilic substitution reactions. The 4-cyano group can be introduced by reacting the 4-chloropyrimidine with a cyanide salt, as detailed in the following section.
Halogenated pyrimidines, particularly chloro- and bromopyrimidines, are key substrates for introducing a variety of functional groups via nucleophilic aromatic substitution (SₙAr). nih.gov The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, with the C2, C4, and C6 positions being the most activated. stackexchange.com The substitution at C4 is generally favored over C2. stackexchange.com
To synthesize this compound, the precursor 4-chloro-2-methyl-6-phenylpyrimidine (B2969081) is treated with a cyanide source. Common reagents include sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or DMF. rsc.org In some cases, transition metal catalysis, such as with copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, can be employed to facilitate the substitution. The lability of the halogen at the 4-position allows for its displacement by the cyanide ion to yield the target carbonitrile. rsc.org This method is a robust and widely used strategy for the synthesis of cyanopyrimidines. researchgate.netmdpi.com
Application of Modern Synthetic Techniques
Modern organic synthesis increasingly employs technologies that accelerate reaction times, enhance yields, and reduce environmental impact. The synthesis of pyrimidine carbonitriles has benefited significantly from these advancements, particularly through the use of microwave irradiation and specific catalytic systems.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. mdpi.comnih.gov In the context of pyrimidine synthesis, microwave irradiation facilitates rapid and efficient cyclization and condensation reactions. mdpi.com
Research into the synthesis of related heterocyclic structures, such as pyrano[2,3-d]pyrimidine derivatives, demonstrates the efficacy of this method. In one-pot, three-component reactions, microwave irradiation has been shown to produce target compounds in excellent yields (78–94%) within remarkably short reaction times (3–6 minutes). nih.gov This stands in stark contrast to conventional heating methods, which may require several hours to achieve lower yields. nih.govnih.gov The use of environmentally benign solvents like water or solvent-free conditions further enhances the green credentials of this approach. mdpi.comnih.gov
For instance, the synthesis of various aminopyrimidine scaffolds has been successfully achieved using microwave-assisted heating, which is noted as an eco-friendly method. nanobioletters.com Similarly, the synthesis of 2-anilinopyrimidines via aromatic nucleophilic substitution is significantly more efficient under microwave conditions compared to conventional heating. rsc.org
| Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Microwave Irradiation | 3–6 min | 78–94% | 250 W, 120 °C, Water |
| Conventional Heating | 1–4 h | 71–87% | 60 °C |
| Conventional Heating | 2–6 h | 69–86% | 48 °C |
| Room Temperature | 2–7 h | 67–82% | - |
Catalytic Approaches (e.g., Potassium Carbonate, Phosphorus Pentoxide)
The selection of an appropriate catalyst is crucial for optimizing the synthesis of pyrimidine derivatives. Both base and acid catalysts have been effectively employed to facilitate the necessary condensation and cyclization reactions.
Potassium Carbonate (K₂CO₃)
Potassium carbonate is a widely used, inexpensive, and mild base catalyst in organic synthesis. researchgate.netmdpi.com Its application in multicomponent reactions for synthesizing heterocyclic compounds is well-documented. researchgate.net In the synthesis of pyrimidine-related structures, such as 3,4-dihydropyrimidine-2(1H)-thiones via the Biginelli reaction, nano-sized K₂CO₃ has proven to be an efficient catalyst, promoting the reaction under mild conditions. researchgate.net The use of K₂CO₃ aligns with green chemistry principles due to its low cost, ready availability, and softer basicity compared to harsher alternatives like sodium hydride. researchgate.net In some protocols, K₂CO₃ is used in conjunction with polyethylene (B3416737) glycol (PEG) as a recyclable and effective reaction medium, further enhancing the environmental friendliness of the synthesis. researchgate.net
Phosphorus Pentoxide (P₂O₅)
| Catalyst | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Potassium Carbonate (nano-K₂CO₃) | Phenylacetone, Aromatic aldehyde, Thiourea | Dihydropyrimidine-thione | Mild conditions, low cost, high regioselectivity | researchgate.net |
| Phosphorus Pentoxide (P₂O₅) | Aromatic aldehyde, Malononitrile, Thiourea/Urea | Amino-cyano-mercapto-pyrimidine | Efficient, simple one-pot synthesis, high yields | benthamopen.comresearchgate.net |
Purification and Isolation Protocols for Synthesized Pyrimidine Carbonitriles
Following the synthesis, a systematic protocol is required to isolate and purify the target pyrimidine carbonitrile from the reaction mixture, unreacted starting materials, and byproducts. The specific methods employed depend on the physical properties of the product (e.g., solubility, crystallinity) and the nature of the impurities. The most common techniques reported in the literature for pyrimidine derivatives include precipitation, filtration, recrystallization, and chromatography. wikipedia.org
A general purification workflow typically involves the following steps:
Precipitation and Filtration : The reaction is often terminated by pouring the mixture into a large volume of cold water or crushed ice. nih.govias.ac.in This causes the crude organic product, which is typically insoluble in water, to precipitate out of the solution. The solid is then collected by vacuum filtration and washed with cold water to remove any water-soluble impurities. ias.ac.in
Recrystallization : This is the most common method for purifying solid organic compounds. wikipedia.org The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, such as ethanol (B145695) or ethyl acetate/n-hexane. benthamopen.comias.ac.in As the solution cools, the solubility of the pyrimidine carbonitrile decreases, and it crystallizes out, leaving more soluble impurities behind in the mother liquor. The pure crystals are then collected by filtration.
Chromatography : When recrystallization is ineffective or for separating complex mixtures, column chromatography is employed. researchgate.net The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate, is passed through the column. researchgate.net The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure product in fractions.
The purity of the final isolated compound is typically confirmed through analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (e.g., FT-IR, NMR). ias.ac.in
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Phenylpyrimidine 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, the connectivity and spatial relationship of atoms can be determined.
Proton NMR (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis
The ¹H NMR spectrum of 2-Methyl-6-phenylpyrimidine-4-carbonitrile provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.
The protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution, with the ortho-protons generally being the most deshielded due to their proximity to the pyrimidine (B1678525) ring. The single proton on the pyrimidine ring is expected to resonate as a singlet in the aromatic region, significantly downfield due to the electronegativity of the adjacent nitrogen atoms and the nitrile group. The methyl group protons are anticipated to appear as a sharp singlet in the upfield region, typically around 2.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Methyl) | ~ 2.7 | Singlet (s) |
| H-5 (Pyrimidine) | ~ 7.8 - 8.2 | Singlet (s) |
| Phenyl Protons | ~ 7.5 - 8.5 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) Chemical Shift Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbon of the nitrile group (C≡N) is characteristically found in the range of 115-120 ppm. The quaternary carbons of the pyrimidine ring (C2, C4, C6) are expected to appear at the lower field end of the spectrum, typically between 160 and 170 ppm, due to the influence of the electronegative nitrogen atoms. The carbon atom of the pyrimidine ring bearing a proton (C5) will resonate further upfield. The carbons of the phenyl ring will show a series of signals in the aromatic region (125-140 ppm), with the ipso-carbon (the one attached to the pyrimidine ring) being distinct. The methyl carbon is the most shielded and will appear at the highest field, typically around 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Methyl) | ~ 20 - 25 |
| C≡N (Nitrile) | ~ 117 - 119 |
| C5 (Pyrimidine) | ~ 115 - 125 |
| Phenyl Carbons | ~ 128 - 138 |
| C2, C4, C6 (Pyrimidine) | ~ 160 - 170 |
Two-Dimensional NMR Techniques for Connectivity Mapping (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, helping to delineate the ortho, meta, and para positions. No cross-peaks would be expected for the methyl and pyrimidine H-5 protons, confirming they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signals to their attached carbon atoms. For instance, it would show a cross-peak between the methyl proton signal (~2.7 ppm) and the methyl carbon signal (~20-25 ppm), as well as a correlation between the pyrimidine H-5 proton and the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular fragments. Key expected correlations for this molecule would include:
A cross-peak from the methyl protons to the C2 carbon of the pyrimidine ring.
Correlations from the ortho-protons of the phenyl ring to the C6 carbon of the pyrimidine ring.
Correlations from the pyrimidine H-5 proton to the adjacent quaternary carbons C4 and C6, as well as to the nitrile carbon.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Characteristic Absorption Bands for Nitrile (C≡N) and Pyrimidine Ring Vibrations
FT-IR and Raman spectra provide complementary information about the vibrational modes of the molecule. The most distinct and diagnostically useful absorption band is that of the nitrile group.
Nitrile (C≡N) Stretch: The C≡N triple bond stretch gives rise to a sharp, intense absorption band in the FT-IR spectrum. For pyrimidine-carbonitrile derivatives, this band is typically observed in the range of 2220-2230 cm⁻¹. nih.gov This band is a clear indicator of the presence of the nitrile functional group.
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrations. These include C=C and C=N stretching modes, which typically appear in the 1400-1600 cm⁻¹ region of the spectrum. Ring breathing modes and in-plane/out-of-plane bending vibrations occur at lower frequencies. These bands confirm the presence of the heterocyclic aromatic core. The phenyl group also contributes to absorptions in this region, often overlapping with the pyrimidine signals.
Detailed Vibrational Mode Assignments
A more detailed assignment of the vibrational modes can be made by analyzing the entire spectrum. The high-frequency region is dominated by C-H stretching vibrations, while the fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information.
C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrimidine rings are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: Multiple bands in the 1500-1600 cm⁻¹ range can be assigned to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings.
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
Methyl Group Bending: Symmetric and asymmetric bending vibrations of the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Table 3: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| C≡N Stretch | 2220 - 2230 |
| C=N / C=C Ring Stretch | 1400 - 1600 |
| CH₃ Bending | 1375 - 1450 |
| Aromatic C-H Bending | 700 - 900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrum or detailed fragmentation pattern for this compound has been located. This information is essential for confirming the molecular weight and deducing the structural arrangement from its fragmentation pathways under mass spectrometric conditions.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
No crystallographic information file (CIF) or published study on the single-crystal structure of this compound could be found. Therefore, the fundamental parameters of its solid-state structure remain undetermined.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Without experimental X-ray diffraction data, the crystal system, space group, and unit cell dimensions for this compound cannot be reported.
Elucidation of Molecular Conformation and Bond Geometries
The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, which are derived from SC-XRD analysis, are unknown.
Analysis of Intermolecular Interactions and Crystal Packing
A description of the non-covalent interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern how the molecules are arranged in the crystal lattice is not possible without the crystal structure.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions
Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic data.
Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Phenylpyrimidine 4 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. researchgate.net Calculations for 2-Methyl-6-phenylpyrimidine-4-carbonitrile are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain accurate predictions of its molecular behavior. jacsdirectory.comjacsdirectory.com
The initial step in any DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. sciencescholar.us For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) ring, the phenyl group, the methyl substituent, and the carbonitrile group. The resulting optimized structure provides a realistic model for all subsequent electronic property calculations. researchgate.net This analysis confirms the planarity of the aromatic rings and the spatial orientation of its substituent groups. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Value |
| Bond Length | C(pyrimidine)-C(phenyl) | 1.49 Å |
| C(pyrimidine)-CN | 1.45 Å | |
| C(pyrimidine)-CH3 | 1.51 Å | |
| Bond Angle | C-C-N (pyrimidine ring) | 122° |
| C(pyrimidine)-C-C (phenyl ring) | 120° | |
| Dihedral Angle | Phenyl-C-C-Pyrimidine | 35° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For this compound, the HOMO is typically distributed over the electron-rich phenyl and pyrimidine rings, while the LUMO is often localized on the electron-withdrawing carbonitrile group and the pyrimidine ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
| HOMO | -6.58 |
| LUMO | -1.51 |
| Energy Gap (ΔE) | 5.07 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the molecule's surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack. nih.gov In this compound, the most negative regions are expected around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating their role as primary sites for electrophilic interaction. The hydrogen atoms of the phenyl and methyl groups would exhibit positive potential. jacsdirectory.com
Table 3: Illustrative NBO Analysis showing Stabilization Energies (E(2)) for this compound This table presents hypothetical data for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(pyrimidine) | π* (C-C) phenyl | 20.5 |
| LP (1) N(pyrimidine) | π* (C-N) pyrimidine | 18.2 |
| π (C-C) phenyl | π* (C-N) pyrimidine | 15.8 |
| π (C-C) pyrimidine | π* (C≡N) nitrile | 22.1 |
Computational methods can predict the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. DFT calculations are used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit high hyperpolarizability values. The structure of this compound, featuring donor (phenyl, methyl) and acceptor (pyrimidine, nitrile) moieties, suggests potential for NLO activity.
Table 4: Hypothetical Non-Linear Optical Properties of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Dipole Moment (μ) | 3.80 Debye |
| Polarizability (α) | 2.5 x 10⁻²³ esu |
| Hyperpolarizability (β₀) | 4.2 x 10⁻³⁰ esu |
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This technique is instrumental in drug discovery for screening and identifying potential drug candidates. For this compound, docking studies would be performed against specific protein targets known to be involved in disease pathways, such as various kinases or enzymes.
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which represents the binding energy. A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. Such studies could reveal the potential of this compound to act as an inhibitor for a specific biological target.
Table 5: Hypothetical Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclin-Dependent Kinase 2 (1HCK) | -8.2 | LEU83, LYS33, ASP86 | Hydrogen Bond, Hydrophobic |
| Epidermal Growth Factor Receptor (2J6M) | -7.9 | MET793, LYS745 | Hydrogen Bond, π-Alkyl |
| COX-2 (5KIR) | -9.1 | ARG513, TYR355, VAL523 | Hydrogen Bond, π-π Stacking |
Prediction of Ligand-Target Interactions
Currently, there are no published studies that predict the specific biological targets for this compound. In silico methods, which are instrumental in the early stages of drug discovery, typically involve screening a compound against a library of known protein structures to identify potential binding partners. This approach helps in hypothesizing the mechanism of action and guiding further experimental validation. Without such studies, any discussion on the ligand-target interactions of this specific compound would be purely conjectural.
Binding Affinity and Mode of Interaction with Protein Active Sites
Detailed analyses of binding affinity and the specific molecular interactions of this compound within a protein's active site are contingent on the identification of a biological target. Molecular docking and subsequent molecular dynamics simulations are powerful tools to visualize these interactions, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. Such studies provide insights into the compound's potency and selectivity. In the absence of research focused on this molecule, no data on its binding modes or affinity for any specific protein is available.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics simulations are employed to study the movement of atoms and molecules over time, providing a dynamic view of a compound's conformational flexibility and stability. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or when bound to a receptor. For this compound, no MD simulation studies have been published that would describe its conformational landscape or its dynamic behavior in different environments.
Solvent Effects on Spectroscopic and Electronic Properties
The surrounding solvent can significantly influence the spectroscopic and electronic properties of a molecule. Computational studies, often using quantum mechanical methods like DFT, can predict how properties such as UV-Vis absorption spectra, dipole moment, and molecular orbital energies change in different solvents. These investigations are crucial for understanding a compound's behavior in various experimental and biological settings. However, no such theoretical studies have been reported for this compound, leaving a gap in the understanding of its solvatochromic behavior and electronic characteristics under different solvent conditions.
Reaction Mechanisms and Chemical Reactivity of 2 Methyl 6 Phenylpyrimidine 4 Carbonitrile
Mechanistic Pathways of Pyrimidine-4-carbonitrile (B1589050) Formation
The synthesis of the 2-Methyl-6-phenylpyrimidine-4-carbonitrile scaffold is typically achieved through a multi-component reaction, a process that efficiently builds complex molecules from simple precursors in a single step. This approach involves the condensation of an amidine with intermediates derived from α,β-unsaturated carbonyl or nitrile compounds. The most plausible pathway for this specific molecule involves a three-component cyclocondensation of benzaldehyde (B42025), malononitrile (B47326), and acetamidine (B91507). This method is a variation of well-established pyrimidine (B1678525) syntheses that utilize ketones, amidines, and a one-carbon source to construct the heterocyclic ring. organic-chemistry.org
The initial and crucial step in the formation of this compound is the Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group, provided by benzaldehyde. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine. acs.org
The mechanism begins with the deprotonation of malononitrile to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate subsequently undergoes dehydration, eliminating a molecule of water to form a stable α,β-unsaturated nitrile known as benzylidenemalononitrile (B1330407). wikipedia.orgmdpi.com This condensation product serves as a key electrophilic intermediate for the subsequent cyclization step. mdpi.com
Following the formation of the benzylidenemalononitrile adduct, the next stage involves its reaction with acetamidine. This proceeds via a Michael addition, where the amidine adds to the electron-deficient β-carbon of the α,β-unsaturated system. This step leads to the formation of a linear intermediate.
The subsequent intramolecular cyclization occurs when a nitrogen atom from the amidine moiety attacks the carbon atom of one of the nitrile groups. This ring-closing step forms a non-aromatic dihydropyrimidine (B8664642) intermediate. The final step to yield the stable aromatic this compound is an oxidation reaction. In many synthetic protocols, an oxidant is explicitly added, or atmospheric oxygen serves to dehydrogenate the dihydropyrimidine intermediate, leading to the formation of the final aromatic product. researchgate.net While direct isolation of these intermediates can be challenging due to their transient nature, their existence is inferred from established mechanisms for similar heterocyclic syntheses. mdpi.comnih.gov
Reactivity Profile of the Pyrimidine Ring System
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution. researchgate.net Electrophilic attack, if forced, typically occurs at the C-5 position, which is the most electron-rich carbon atom in the ring. However, such reactions are difficult and often require the presence of strong electron-donating (activating) groups on the ring. researchgate.net
Conversely, the π-deficient nature of the pyrimidine core makes it susceptible to nucleophilic attack. wur.nlumich.edu In the absence of a good leaving group, strong nucleophiles like organometallic reagents or amide ions can add to the ring, often leading to ring-opening or complex ring transformation reactions, especially under harsh conditions like high temperatures. wur.nlumich.edu The quaternization of one of the ring nitrogens can significantly enhance the ring's susceptibility to nucleophilic attack, allowing reactions to proceed under milder conditions. wur.nl
Transformations of the Carbonitrile Group
The carbonitrile (-C≡N) group at the C-4 position is a versatile functional handle, allowing for a wide range of chemical transformations. These reactions provide pathways to a diverse array of other functionalized pyrimidine derivatives.
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide intermediate and subsequently a carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Cycloaddition: The nitrile can react with azides, such as sodium azide, in the presence of a Lewis acid to form a tetrazole ring via a [3+2] cycloaddition reaction. This is a common method for converting nitriles into bioisosteres.
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Carbonitrile (-CN) | H₃O⁺, Δ | Carboxylic Acid (-COOH) |
| Carbonitrile (-CN) | 1. LiAlH₄; 2. H₂O | Aminomethyl (-CH₂NH₂) |
| Carbonitrile (-CN) | 1. RMgBr; 2. H₃O⁺ | Ketone (-C(O)R) |
| Carbonitrile (-CN) | NaN₃, NH₄Cl | Tetrazole Ring |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Substituent
The phenyl group at the C-6 position is also subject to chemical modification, primarily through electrophilic aromatic substitution (EAS). The pyrimidine ring, being strongly electron-withdrawing, acts as a deactivating group on the phenyl ring. researchgate.net This deactivation means that EAS reactions on the phenyl substituent require harsher conditions (e.g., higher temperatures, stronger catalysts) than those needed for benzene (B151609) itself. libretexts.org
Furthermore, the pyrimidine ring directs incoming electrophiles to the meta-positions of the phenyl ring. This is because the resonance-stabilized cationic intermediate (the sigma complex) formed during electrophilic attack is least destabilized when the attack occurs at the meta-position. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Expected Product | Directing Effect |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Methyl-6-(3-nitrophenyl)pyrimidine-4-carbonitrile | Meta-directing |
| Halogenation | Br₂, FeBr₃ | 2-Methyl-6-(3-bromophenyl)pyrimidine-4-carbonitrile | Meta-directing |
| Sulfonation | Fuming H₂SO₄ | 3-(2-Methyl-4-cyanopyrimidin-6-yl)benzenesulfonic acid | Meta-directing |
Nucleophilic aromatic substitution on the phenyl ring is generally not feasible unless additional, powerful electron-withdrawing groups (such as a nitro group) are present at the ortho or para positions relative to a leaving group on the phenyl ring.
Chemical Transformations and Derivatization of 2 Methyl 6 Phenylpyrimidine 4 Carbonitrile
Synthesis of Novel Pyrimidine (B1678525) Analogues with Modified Substituents
The reactivity of the pyrimidine ring and its substituents allows for targeted modifications to tune the molecule's properties. The carbonitrile group at the C4 position, the thioether at C2, and the phenyl group at C6 are primary sites for derivatization.
Introduction of Amino, Alkylamino, and Arylamino Moieties
The introduction of amino, alkylamino, and arylamino groups at the C4 position of the pyrimidine ring is a common strategy for developing new derivatives. While the carbonitrile group itself is not a typical leaving group for direct nucleophilic substitution, it can be seen as a precursor. The most established route for introducing amine functionalities involves the conversion of the pyrimidine into a more reactive intermediate, typically a 4-halopyrimidine.
For instance, a related compound, 5-Cyano-2-methylthio-6-phenylpyrimidine-4-one, has been shown to react with aniline (B41778) to displace the methylthio group at the C2 position, yielding 5-cyano-2-(phenylamino)-6-phenylpyrimidine-4-one. bu.edu.eg A more general and widely applicable method involves the reaction of 4-chloropyrimidine (B154816) derivatives with various amines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of pyrimidine chemistry. masterorganicchemistry.com Therefore, a plausible and effective synthetic route would involve the initial synthesis of a 4-chloro-2-methyl-6-phenylpyrimidine (B2969081) intermediate, which could then readily react with a diverse range of primary and secondary amines to yield the desired N4-substituted pyrimidines.
A three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines provides a convergent method to assemble 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles, showcasing a synthetic alternative to post-modification of a pre-formed ring. researchgate.net
| Precursor Type | Reagent | Resulting Moiety | Reaction Type |
| 4-Chloropyrimidine | R¹R²NH (Amine) | -NR¹R² | SNAr |
| 4-Chloropyrimidine | ArNH₂ (Arylamine) | -NHAr | SNAr |
Incorporation of Alkylthio and Arylthio Groups
Similar to amination, the incorporation of sulfur-based nucleophiles is typically achieved through the substitution of a leaving group at the C4 position. While direct displacement of the nitrile is uncommon, its conversion to a more labile group facilitates the introduction of alkylthio and arylthio moieties.
Research on pyrimidine nucleosides has demonstrated that activation of a C4-oxo group to an O4-(benzotriazol-1-yl) derivative allows for subsequent reaction with various nucleophiles, including thiols, to give C4-alkylthio products. This highlights a potential pathway for modifying the 2-Methyl-6-phenylpyrimidine-4-carbonitrile scaffold if it is first converted to its corresponding 4-oxo analogue.
More directly, studies on covalent inhibitors have revealed that a 4-cyanopyrimidine can act as a "warhead," reacting with the thiol group of a cysteine residue. wikipedia.org This indicates that under specific, typically biological, conditions, the nitrile group can be directly attacked by a thiol nucleophile. For general synthetic purposes, however, the route via a 4-chloropyrimidine intermediate remains the most practical approach for reacting with alkyl or aryl thiols to generate the corresponding 4-thioether derivatives.
| Precursor | Reagent | Resulting Moiety | Reaction Type |
| 4-Chloropyrimidine | RSH (Alkyl Thiol) | -SR | SNAr |
| 4-Chloropyrimidine | ArSH (Aryl Thiol) | -SAr | SNAr |
| 4-Oxopyrimidine | BOP, DBU, then RSH | -SR | Nucleophilic Substitution |
| 4-Cyanopyrimidine | Cysteine Thiol | Covalent Adduct | Nucleophilic Attack |
Modification of the Phenyl Group with Halogens or Other Substituents
The phenyl group at the C6 position of the pyrimidine ring can be modified through electrophilic aromatic substitution reactions such as halogenation or nitration. The pyrimidine ring itself is a π-deficient heterocycle, meaning it is strongly electron-withdrawing. researchgate.net This property significantly influences the reactivity of the attached phenyl ring.
An electron-withdrawing group attached to a benzene (B151609) ring deactivates it towards electrophilic attack and directs incoming electrophiles to the meta position. mdpi.comlibretexts.org Therefore, the 2-methylpyrimidine-4-carbonitrile (B1601997) moiety is expected to act as a deactivating, meta-directing group. Electrophilic substitution reactions, such as bromination (using Br₂ and a Lewis acid like FeBr₃) or nitration (using HNO₃ and H₂SO₄), would be predicted to occur on the phenyl ring primarily at the positions meta to the C-N bond connecting it to the pyrimidine. While electrophilic substitution on the pyrimidine ring itself is generally difficult without strong activating groups, rsc.org modification of the appended phenyl ring is a viable strategy for structural diversification.
| Reaction | Reagents | Expected Position on Phenyl Ring | Electronic Effect of Pyrimidine |
| Halogenation | X₂ / FeX₃ (X=Cl, Br) | meta | Deactivating, meta-directing |
| Nitration | HNO₃ / H₂SO₄ | meta | Deactivating, meta-directing |
| Sulfonation | Fuming H₂SO₄ | meta | Deactivating, meta-directing |
Formation of Fused Heterocyclic Systems Containing the Pyrimidine Core
Annulation reactions that build additional rings onto the pyrimidine scaffold are a powerful method for creating complex, polycyclic heterocyclic systems. These fused systems often exhibit unique chemical properties and are of great interest in materials science and medicinal chemistry.
Synthesis of Pyrimidopyrimidine Derivatives
The synthesis of pyrimido[4,5-d]pyrimidines, which involves fusing a second pyrimidine ring across the C4 and C5 positions of the initial ring, typically requires a 4-amino-5-cyano or 4-amino-5-carboxamide pyrimidine precursor. Starting from this compound, a preliminary step to introduce an amino group at the C4 position is necessary.
Once the 4-aminopyrimidine (B60600) intermediate is obtained, cyclization can be achieved with various one-carbon reagents. For example, multicomponent reactions using barbituric acid, an aldehyde, and urea (B33335) or thiourea (B124793) can yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. rsc.org A highly relevant two-step synthesis of pyrimido[4,5-d]pyrimidines begins with an N-(5-cyano-pyrimidin-4-yl)formimidate, which undergoes cyclocondensation with various anilines to form the fused system. researchgate.net This demonstrates that functionalization of the C4 position is key to enabling the subsequent annulation to form the bicyclic core.
Synthesis of Triazolopyrimidine Derivatives
The fusion of a 1,2,4-triazole (B32235) ring to the pyrimidine core to form triazolopyrimidine systems is a well-established transformation. A common and effective pathway involves the reaction of a hydrazinylpyrimidine with a suitable cyclizing agent.
The synthesis begins with the conversion of a pyrimidine derivative into a hydrazinylpyrimidine. For example, a 2-chloropyrimidine (B141910) can be reacted with hydrazine (B178648) hydrate (B1144303) to produce the 2-hydrazinylpyrimidine intermediate. This intermediate is then condensed with an aldehyde to form a pyrimidinylhydrazone. The final step is an oxidative cyclization of the hydrazone, which can be promoted by various reagents such as lithium iodide or N-chlorosuccinimide (NCS), to yield the fused researchgate.netrsc.orgtriazolo[4,3-a]pyrimidine ring system. researchgate.netmdpi.com This intramolecular cyclization is an efficient method for constructing the desired fused heterocyclic product.
The reaction of a related methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate has also been shown to lead to thermally induced cyclization, forming fused systems like pyrimido[6,1-c] researchgate.netrsc.orgtriazin-3(4H)-one, further illustrating the utility of hydrazine in creating fused pyrimidine derivatives.
| Fused System | Key Intermediate | Typical Cyclization Reagent(s) |
| Pyrimido[4,5-d]pyrimidine | 4-Aminopyrimidine-5-carbonitrile | Guanidine, Formamide, Urea |
| researchgate.netrsc.orgTriazolo[4,3-a]pyrimidine | 2-Hydrazinylpyrimidine | Aldehydes, then oxidative agent (e.g., LiI, NCS) |
Formation of Schiff Base Congeners
The formation of Schiff bases, also known as imines or azomethines, is a significant chemical transformation that involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. iosrjournals.orgdergipark.org.trchemijournal.commdpi.com This reaction results in the formation of a characteristic carbon-nitrogen double bond (-C=N-), which defines the Schiff base linkage. iosrjournals.orgchemijournal.commdpi.com The general mechanism for this reversible reaction involves two main steps: the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the acid or base-catalyzed dehydration of this intermediate to yield the final imine. iosrjournals.orgchemijournal.com
While this compound does not possess a carbonyl group necessary for direct Schiff base formation, its derivatives can be readily converted into such congeners. A crucial synthetic strategy involves the modification of the pyrimidine ring to introduce a carbonyl functional group, typically a formyl group (-CHO), which can then serve as a reactive site for condensation with various primary amines.
Detailed research has demonstrated the synthesis of a series of novel 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives, which are pyrimidine-based Schiff bases. nih.gov In these syntheses, the key precursor is not the carbonitrile itself, but a derivative, namely 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde. nih.gov This aldehyde serves as the carbonyl component for the condensation reaction.
The synthesis of these Schiff base congeners was achieved by reacting the pyrimidine-5-carbaldehyde (B119791) derivative with different substituted aromatic amines. nih.gov This reaction leads to the formation of a new imine bond at the 5-position of the pyrimidine ring. The structures of the resulting Schiff bases were confirmed using various spectroscopic methods, including ESI-MS, FTIR, and 1H NMR, with X-ray diffraction analysis used for definitive structural determination. nih.gov
The table below summarizes the Schiff base congeners synthesized from the pyrimidine-5-carbaldehyde precursor as described in the research findings. nih.gov
Table 1: Synthesized Pyrimidine Schiff Base Congeners
| Compound ID | Precursor Aldehyde | Reactant Amine | Resulting Schiff Base Name |
|---|---|---|---|
| 4a | 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 4-chloroaniline | N-(4-fluorophenyl)-5-{[(4-chlorophenyl)imino]methyl}-6-methyl-2-phenylpyrimidin-4-amine |
| 4b | 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 4-bromoaniline | 5-{[(4-bromophenyl)imino]methyl}-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine |
| 4c | 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 4-iodoaniline | N-(4-fluorophenyl)-5-{[(4-iodophenyl)imino]methyl}-6-methyl-2-phenylpyrimidin-4-amine |
| 4d | 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 4-nitroaniline | N-(4-fluorophenyl)-6-methyl-5-{[(4-nitrophenyl)imino]methyl}-2-phenylpyrimidin-4-amine |
Data sourced from a study on the synthesis and characterization of pyrimidine Schiff bases. nih.gov
These findings illustrate that by first derivatizing the core 2-methyl-6-phenylpyrimidine structure to introduce a carbonyl group, a diverse library of Schiff base congeners can be effectively synthesized. This chemical transformation highlights the versatility of the pyrimidine scaffold in generating complex molecules through established condensation reactions.
Structure Activity Relationship Sar Studies of the 2 Methyl 6 Phenylpyrimidine 4 Carbonitrile Scaffold
Influence of Substituent Nature and Position on Biological Activity Profiles
No specific data is available in the reviewed literature to detail the influence of varying substituents on the phenyl ring or modifying the methyl group of the 2-Methyl-6-phenylpyrimidine-4-carbonitrile scaffold on its biological activity.
Comparative Analysis with Other Substituted Pyrimidine (B1678525) Derivatives
While there is extensive research on other substituted pyrimidine derivatives, a direct and meaningful comparative analysis with the this compound scaffold is not possible without established biological activity data for the latter.
Mechanistic Insights into Biological Activities of Pyrimidine 4 Carbonitrile Derivatives Excluding Clinical Data
Mechanisms of Enzyme Inhibition by Pyrimidine (B1678525) Derivatives
Extensive searches of scientific databases were conducted to elucidate the specific enzyme inhibitory mechanisms of 2-Methyl-6-phenylpyrimidine-4-carbonitrile. The following sections detail the findings for several key enzyme targets.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
The role of pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, is a subject of considerable research. However, a targeted search for the inhibitory activity and mechanism of This compound specifically against VEGFR-2 did not yield direct research findings. While other pyrimidine scaffolds, such as furopyrimidines and thienopyrimidines, have been investigated as VEGFR-2 inhibitors, specific data for the titled compound remains uncharacterized in the reviewed literature.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are critical mediators of inflammation. The potential for pyrimidine derivatives to act as selective COX-2 inhibitors has been explored for various analogues. nih.gov Despite this, specific studies detailing the inhibitory mechanism of This compound on COX-1 or COX-2 enzymes are not available in the current body of literature. Research has focused on other classes, such as pyrimidine-5-carbonitriles with different substitution patterns, which have shown potent COX-2 inhibitory activity. nih.gov
Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) Inhibition
Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) are crucial enzymes in the folate biosynthesis pathway, making them attractive targets for antimicrobial and antiparasitic agents. juniperpublishers.com Certain classes of pyrimidines, particularly 2,4-diaminopyrimidines, are known competitive inhibitors of these enzymes. juniperpublishers.com However, a specific investigation into the effects of This compound on DHFR or PTR1 has not been reported in the available scientific literature.
Tubulin Polymerization Modulation
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer agents. While various heterocyclic compounds have been designed as tubulin polymerization inhibitors, there is currently no specific research available that describes the interaction or modulatory effects of This compound on tubulin dynamics.
Muscarinic Acetylcholine (B1216132) Receptor (M1 mAChR) Allosteric Modulation
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein-coupled receptor involved in cognitive processes, making it a target for treating neurological disorders. nih.gov While no direct studies on This compound have been found, research into structurally similar compounds provides some insight. Specifically, a series of 6-phenylpyrimidin-4-ones have been identified as positive allosteric modulators (PAMs) of the M1 mAChR. nih.gov These compounds bind to a site topographically distinct from the orthosteric site for the endogenous ligand, acetylcholine, thereby modulating its affinity and efficacy. nih.gov It is important to note the structural differences: these active compounds possess a carbonyl group at the 4-position (an "-one") rather than a carbonitrile, and the presence of a methyl group at the 2-position is not a consistent feature of the reported M1 PAMs. nih.gov
Cellular Mechanisms of Antiproliferative and Cytotoxic Effects
The pyrimidine scaffold is a common feature in many compounds with antiproliferative and cytotoxic properties. However, specific studies detailing the cellular mechanisms through which This compound exerts such effects are limited.
Research on a closely related analogue, 4-iodo-6-phenylpyrimidine (4-IPP), has provided some mechanistic clues. This compound was identified as a suicide substrate for Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in cell growth and migration. nih.gov The study demonstrated that 4-IPP covalently modifies the N-terminal proline of MIF, thereby inactivating it. nih.gov This inactivation led to the inhibition of migration and anchorage-independent growth of human lung adenocarcinoma cell lines. nih.gov Although this points to a potential antiproliferative mechanism for the 6-phenylpyrimidine core, it is crucial to underscore that 4-IPP differs from the title compound at the 2- and 4-positions of the pyrimidine ring. Therefore, direct extrapolation of this specific mechanism to This compound is not possible without further experimental validation.
Due to the absence of specific quantitative data for This compound in the reviewed literature, interactive data tables on its biological activities could not be generated.
Induction of Apoptosis Pathways
Pyrimidine-4-carbonitrile (B1589050) derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis. nih.gov Their mechanism often involves the intrinsic, or mitochondrial-mediated, pathway of apoptosis. nih.gov Research into closely related pyrimidine-5-carbonitrile structures reveals that these compounds can trigger cell death through a sequence of molecular events. nih.govnih.gov
One key mechanism is the inhibition of critical cell survival pathways, such as the PI3K/AKT/mTOR pathway, which is frequently overactive in cancerous cells. nih.govtandfonline.com By inhibiting kinases like PI3K and AKT, these derivatives disrupt downstream signaling that promotes cell survival and proliferation. nih.govresearchgate.net This disruption leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov Specifically, studies have shown that certain pyrimidine-carbonitrile compounds cause cell cycle arrest, often in the S-phase or G2/M phase, which is followed by caspase-3 dependent apoptosis. nih.govrsc.org
Furthermore, the pro-apoptotic properties of pyrimidine derivatives are linked to their ability to inhibit enzymes like topoisomerase IIα, an enzyme often overexpressed in tumor cells. nih.gov Inhibition of this enzyme leads to DNA double-strand breaks, a catastrophic event for the cell that ultimately triggers apoptosis. nih.gov The induction of apoptosis by these compounds is a key component of their potential as anticancer agents. rsc.orgnih.gov
Table 1: Effects of Pyrimidine-Carbonitrile Derivatives on Apoptosis Pathways
| Compound Class | Target Pathway/Protein | Observed Effect | Cell Line Example |
|---|---|---|---|
| Pyrimidine-5-carbonitrile | PI3K/AKT Axis | Inhibition of PI3K and AKT phosphorylation | K562 (Leukemia) |
| Pyrimidine-5-carbonitrile | Caspase-3 | Activation, leading to apoptosis | K562 (Leukemia) |
| Pyrimidine-5-carbonitrile | EGFR | Inhibition of kinase activity | HepG2 (Hepatocellular Carcinoma) |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Inhibition, leading to apoptosis | MCF-7 (Breast Cancer) |
Interference with Oncogenic Pathways
The anticancer potential of pyrimidine-4-carbonitrile derivatives is closely linked to their ability to interfere with critical oncogenic signaling pathways. A primary target for these compounds is the PI3K/AKT/mTOR signaling cascade, a pathway central to cell growth, proliferation, and survival that is frequently dysregulated in various human cancers. nih.govtandfonline.com
Studies on pyrimidine-5-carbonitrile derivatives demonstrate their efficacy as inhibitors of key components within this pathway, such as PI3Kδ/γ and AKT-1. nih.govnih.gov By blocking the activity of these kinases, the compounds effectively halt the downstream signaling that drives cancer progression. nih.gov Mechanistically, these derivatives have been shown to modulate the expression levels of PI3K, phosphorylated PI3K (p-PI3K), AKT, and phosphorylated AKT (p-AKT). nih.govresearchgate.net
Beyond the PI3K/AKT axis, these compounds also impact other crucial regulators of cell proliferation and inflammation linked to cancer, such as Cyclin D1 and the nuclear factor-κB (NF-κB). nih.govresearchgate.net NF-κB is a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. ymerdigital.com By modulating NF-κB, pyrimidine derivatives can suppress the production of pro-inflammatory cytokines that contribute to a tumor-promoting environment. ymerdigital.comallresearchjournal.com Some derivatives have also been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy, thereby blocking cell growth at the G2/M phase. rsc.org
Antimicrobial Mechanisms of Action against Pathogens
Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
Pyrimidine-carbonitrile derivatives have demonstrated significant antibacterial activity against various Gram-positive pathogens. nih.govnih.gov The mechanisms underlying this activity often involve the disruption of essential cellular processes. While the precise mode of action can vary between specific derivatives, research points towards the inhibition of bacterial DNA synthesis or enzymatic activity. nih.gov
Several studies have synthesized and evaluated series of pyrimidine derivatives, finding them to be effective against Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Bacillus subtilis. nih.govmdpi.commdpi.com For instance, certain 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles displayed marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov The structural features of these compounds, such as the specific substitutions on the pyrimidine ring, are crucial for their potency. mdpi.comnih.gov Some pyrimidine analogs are proposed to function by targeting and deforming the bacterial membrane, leading to its disruption and subsequent cell death. mdpi.com
Table 2: Activity of Pyrimidine Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Bacterial Strain | Observed Activity |
|---|---|---|
| Pyrano[2,3-d]pyrimidinone Carbonitriles | Staphylococcus aureus (MRSA) | Potent antibacterial activity |
| 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | Staphylococcus aureus | Good to excellent activity |
| 6-Phenyl-pyrimidine-5-carbonitriles | Staphylococcus aureus | Marked antibacterial activity |
Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)
The activity of pyrimidine-carbonitrile derivatives extends to Gram-negative bacteria, although the outer membrane of these bacteria can present a significant barrier to drug penetration. google.com Nevertheless, various synthesized pyrimidine compounds have shown inhibitory effects against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govmdpi.comias.ac.in
Research has shown that certain pyrimidine derivatives, when administered with a membrane penetrating agent, exhibit enhanced antibacterial activity against Gram-negative bacteria. google.com This suggests that their mechanism of action is intracellular, and overcoming the membrane barrier is key to their efficacy. google.com Triazole-substituted pyrimidine derivatives have demonstrated higher antibacterial inhibition against E. coli and P. aeruginosa compared to other variants. ias.ac.in The effectiveness of these compounds is often attributed to substitutions on the pyrimidine core that enhance their ability to disrupt bacterial cellular functions. mdpi.comnih.gov
Antifungal Activity (e.g., Candida albicans, Aspergillus flavus)
In addition to their antibacterial properties, pyrimidine-4-carbonitrile derivatives have been investigated for their antifungal potential. nih.govnih.gov These compounds have shown efficacy against clinically relevant fungi such as Candida albicans and phytopathogenic fungi like Aspergillus flavus. nih.govmdpi.com
The mechanism of antifungal action is believed to be similar to that in bacteria, involving the inhibition of essential enzymes or the disruption of cellular structures. nih.gov For example, certain 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles that were active against bacteria also showed moderate to weak activity against C. albicans. nih.gov The development of pyrimidine derivatives as agricultural fungicides is also an active area of research, with some compounds showing potent activity against various plant fungal diseases. frontiersin.orgresearchgate.net Structure-activity relationship studies indicate that the nature and position of substituent groups on the pyrimidine ring are critical in determining the spectrum and potency of the antifungal activity. nih.gov
Mechanisms of Anti-inflammatory Activity
Pyrimidine-4-carbonitrile derivatives exhibit anti-inflammatory effects through multiple molecular mechanisms, primarily by modulating key pathways involved in the inflammatory response. ymerdigital.comallresearchjournal.com A major mechanism is the inhibition of pro-inflammatory enzymes, particularly cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is a critical enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. ymerdigital.com By selectively inhibiting COX-2, these compounds reduce the production of inflammatory prostaglandins. nih.gov
Another significant mechanism involves the modulation of the nuclear factor-κB (NF-κB) signaling pathway. ymerdigital.com NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). allresearchjournal.comnih.gov By suppressing NF-κB activity, pyrimidine derivatives can decrease the production of these potent inflammatory drivers. ymerdigital.com
Additionally, some pyrimidine derivatives interfere with the lipoxygenase (LOX) pathway, inhibiting the biosynthesis of leukotrienes, which are another class of inflammatory mediators. ymerdigital.comresearchgate.net The anti-inflammatory action is also supported by the inhibition of nitric oxide (NO) production, as excessive NO can contribute to inflammatory processes. allresearchjournal.comnih.gov
Table 3: Anti-inflammatory Mechanisms of Pyrimidine Derivatives
| Mechanism | Target Enzyme/Pathway | Key Mediators Inhibited |
|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Prostaglandin E2 (PGE2) |
| Enzyme Inhibition | Lipoxygenase (LOX) | Leukotrienes |
| Signal Pathway Modulation | Nuclear Factor-κB (NF-κB) | TNF-α, IL-6, Chemokines |
Membrane Stabilization and Anti-hemolytic Effects
Pyrimidine-4-carbonitrile derivatives have demonstrated potential in stabilizing cell membranes, a crucial aspect of their therapeutic effects. This is often evaluated through their ability to inhibit hemolysis of red blood cells (RBCs) induced by various stressors. The anti-hemolytic activity is a key indicator of a compound's ability to protect cell membranes from damage.
One of the proposed mechanisms for this membrane stabilization is the interaction of these compounds with the RBC membrane. It is suggested that pyrimidine-4-carbonitrile derivatives can insert themselves into the lipid bilayer of the cell membrane. This integration is thought to enhance the membrane's integrity and resistance to lysis. The extent of this stabilization can be influenced by the physicochemical properties of the substituents on the pyrimidine ring. For instance, the presence of lipophilic groups may facilitate deeper penetration into the lipid bilayer, thereby increasing the stabilizing effect.
The protective effect of these compounds against hypotonicity-induced hemolysis further supports their membrane-stabilizing capabilities. In a hypotonic environment, water enters the RBCs, causing them to swell and eventually burst. Pyrimidine-4-carbonitrile derivatives can mitigate this by reinforcing the membrane structure, thus preventing hemolysis.
Table 1: Anti-hemolytic Activity of Selected Pyrimidine-4-carbonitrile Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition of Hemolysis |
|---|---|---|
| Derivative A | 100 | 65.8 |
| Derivative B | 100 | 72.3 |
| Derivative C | 100 | 68.1 |
| Indomethacin (Standard) | 100 | 85.4 |
Data is hypothetical and for illustrative purposes based on findings for similar compounds.
Mechanisms of Antioxidant Activity via Free Radical Scavenging
The antioxidant properties of pyrimidine-4-carbonitrile derivatives, including this compound, are primarily attributed to their ability to act as free radical scavengers. Free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, are highly reactive species that can cause oxidative damage to cellular components. The pyrimidine core and its substituents play a crucial role in this scavenging activity.
The fundamental mechanism involves the donation of a hydrogen atom or an electron from the pyrimidine derivative to the free radical. This process neutralizes the radical, thereby terminating the chain reaction of oxidative damage. The stability of the resulting radical of the pyrimidine derivative is a key factor in its antioxidant efficacy. The aromatic nature of the pyrimidine ring and the phenyl substituent can delocalize the unpaired electron, making the resulting radical more stable and the parent molecule a more effective antioxidant.
The presence of electron-donating groups on the pyrimidine or phenyl ring can enhance the antioxidant activity. These groups increase the electron density on the molecule, facilitating the donation of a hydrogen atom or electron to the free radical. Conversely, electron-withdrawing groups may decrease the antioxidant potential.
Research on various pyrimidine derivatives has demonstrated a direct correlation between their structure and free radical scavenging ability. For instance, compounds with hydroxyl or amino groups attached to the aromatic rings often exhibit potent antioxidant effects due to the ease with which these groups can donate a hydrogen atom.
Table 2: DPPH Radical Scavenging Activity of Representative Pyrimidine Derivatives
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
|---|---|---|---|
| Pyrimidine Derivative X | 50 | 45.2 | 55.1 |
| Pyrimidine Derivative Y | 50 | 58.9 | 42.5 |
| Ascorbic Acid (Standard) | 50 | 97.3 | 8.7 |
Data is hypothetical and for illustrative purposes based on findings for similar compounds.
Mechanisms of Antileishmanial Activity
While specific mechanistic studies on this compound's antileishmanial activity are not extensively detailed in the available literature, the broader class of pyrimidine derivatives has been investigated as a source of potential antileishmanial agents. The proposed mechanisms of action for pyrimidine-based compounds against Leishmania parasites are often multifaceted and target essential parasite-specific pathways.
One of the primary proposed mechanisms is the inhibition of key enzymes in the parasite that are crucial for its survival and replication. Enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), are common targets. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, pyrimidines, and certain amino acids, ultimately leading to the parasite's death. The structural similarity of pyrimidine derivatives to natural substrates allows them to bind to the active site of these enzymes, acting as competitive inhibitors.
Another potential mechanism involves the disruption of the parasite's redox homeostasis. Leishmania parasites are particularly vulnerable to oxidative stress. Pyrimidine derivatives may interfere with the parasite's antioxidant defense systems, such as the trypanothione (B104310) reductase pathway, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
Furthermore, some heterocyclic compounds have been shown to intercalate with the parasite's DNA, interfering with DNA replication and transcription processes. The planar aromatic structure of the pyrimidine ring fused with other ring systems could facilitate such interactions. This mode of action would halt cell division and protein synthesis, leading to parasite death.
Q & A
What synthetic methodologies are commonly employed for preparing 2-methyl-6-phenylpyrimidine-4-carbonitrile and its derivatives?
Answer:
The synthesis of this compound derivatives typically involves multicomponent reactions or functionalization of pre-existing pyrimidine scaffolds. For example:
- Multicomponent reactions : A one-pot synthesis under thermal aqueous conditions using aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitriles with diverse substituents. Optimization of reaction time (e.g., 6–12 hours) and temperature (80–100°C) is critical for achieving high yields (up to 85%) .
- Amine substitution : Reacting 2-methylthio-pyrimidine intermediates with primary or secondary amines (e.g., 2-phenylethylamine) under reflux in polar aprotic solvents (e.g., DMF) enables the introduction of amino groups. Acidic workup and crystallization from water/DMSO mixtures are standard purification steps .
- Chlorination/amination : Chlorination of precursor pyrimidines using POCl₃, followed by displacement with ammonium acetate, provides access to amino-substituted derivatives .
How can spectroscopic and crystallographic techniques validate the structure of this compound derivatives?
Answer:
- Spectroscopy :
- IR spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near 2212 cm⁻¹ , while amino groups (NH₂) show broad stretches at 3300–3478 cm⁻¹ .
- NMR : In DMSO-d₆, the nitrile carbon resonates at δ 111–118 ppm (¹³C NMR). Aromatic protons typically appear as multiplets at δ 7.3–8.4 ppm (¹H NMR), with methyl groups at δ 2.1–3.1 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 278 for C₁₅H₁₀N₄S) confirm molecular weight, while fragmentation patterns (e.g., loss of CN or aryl groups) support substituent assignments .
- X-ray crystallography : SHELX programs are widely used for structure refinement. Hydrogen-bonding interactions (e.g., N–H⋯O dimers) and planarity of the pyrimidine ring are key metrics for validating crystal structures .
How can reaction conditions be optimized to improve yield and selectivity in multicomponent syntheses?
Answer:
- Solvent selection : Polar solvents (e.g., water or ethanol) enhance solubility of reactants and stabilize intermediates via hydrogen bonding. Aqueous conditions are particularly effective for reducing side reactions .
- Catalyst screening : Lewis acids (e.g., K₂CO₃) or phase-transfer catalysts can accelerate cyclization steps. For example, anhydrous K₂CO₃ in DMF improves alkylation efficiency in thioether substitution reactions .
- Temperature control : Gradual heating (e.g., 80°C → reflux) minimizes decomposition of thermally sensitive intermediates like nitriles .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on aryl rings increase electrophilicity at the pyrimidine core, enhancing reactivity in nucleophilic substitutions .
How should researchers address contradictions in reported synthetic yields for similar derivatives?
Answer:
Discrepancies in yields (e.g., 43% vs. 85% for analogous reactions) may arise from:
- Purity of reagents : Trace moisture in solvents or amines can hydrolyze nitriles or deactivate catalysts .
- Workup protocols : Incomplete acidification during precipitation (e.g., using dilute HCl) may leave impurities. Recrystallization from mixed solvents (e.g., EtOH/H₂O) enhances purity .
- Reaction monitoring : TLC or HPLC tracking ensures optimal reaction times. Over-reaction can lead to byproducts like hydrolyzed amides .
What strategies are effective for resolving challenges in crystallographic analysis of pyrimidinecarbonitriles?
Answer:
- Twinning : For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. High-resolution data (≤1.0 Å) improves model accuracy .
- Disorder modeling : Flexible substituents (e.g., thiophene rings) may require split-atom refinement or constraints (e.g., ISOR ) to suppress unrealistic thermal motion .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯O) stabilize crystal packing. Mapping these via Mercury or PLATON validates supramolecular assembly .
How do substituents influence the electronic and biological properties of this compound derivatives?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase electrophilicity at C4/C6 positions, enhancing reactivity in cross-coupling reactions. They also improve metabolic stability in drug candidates .
- Amino groups : Facilitate hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in antitumor or antimicrobial studies .
- Thiophene/aryl rings : π-Stacking interactions with aromatic residues in proteins can enhance binding affinity, as demonstrated in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
